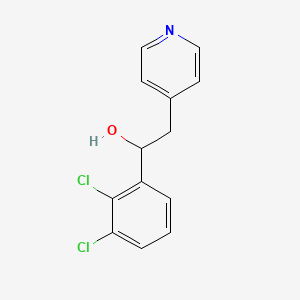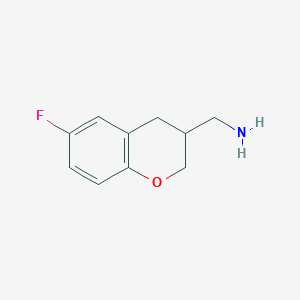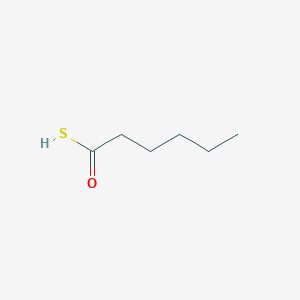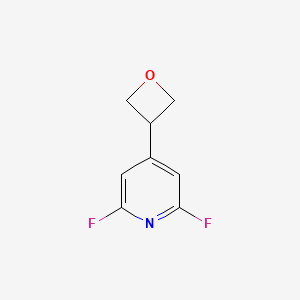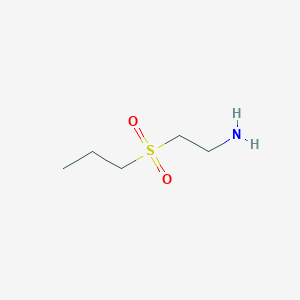
Ethanamine, 2-(propylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-(propylsulfonyl)- is an organic compound with the molecular formula C5H13NO2S It is a sulfonyl derivative of ethanamine, characterized by the presence of a propyl group attached to the sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(propylsulfonyl)- typically involves the reaction of ethanamine with propylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3CH2NH2+CH3CH2CH2SO2Cl→CH3CH2CH2SO2CH2CH2NH2+HCl
Industrial Production Methods
In an industrial setting, the production of Ethanamine, 2-(propylsulfonyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(propylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Propylsulfonic acid.
Reduction: Propylsulfide.
Substitution: Various substituted ethanamines depending on the reagents used.
Scientific Research Applications
Ethanamine, 2-(propylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanamine, 2-(propylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethylamine (CH3CH2NH2): A simpler amine with similar nucleophilic properties.
Propylamine (CH3CH2CH2NH2): Another primary amine with a longer carbon chain.
2-(Ethylsulfonyl)ethanamine (C4H11NO2S): A closely related compound with an ethyl group instead of a propyl group.
Uniqueness
Ethanamine, 2-(propylsulfonyl)- is unique due to the presence of both a sulfonyl group and a propyl group, which impart distinct chemical properties. The sulfonyl group enhances its reactivity in oxidation and reduction reactions, while the propyl group influences its solubility and interaction with other molecules.
Properties
CAS No. |
771583-65-4 |
|---|---|
Molecular Formula |
C5H13NO2S |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
2-propylsulfonylethanamine |
InChI |
InChI=1S/C5H13NO2S/c1-2-4-9(7,8)5-3-6/h2-6H2,1H3 |
InChI Key |
SLNWTVKJXGFGTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8692860.png)
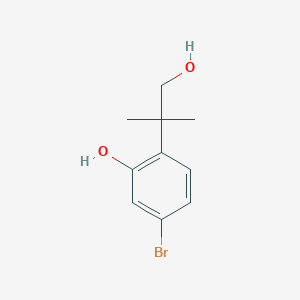
![3-{2-[4-(3-Methylphenoxy)piperidin-1-yl]ethyl}-1H-indole](/img/structure/B8692878.png)
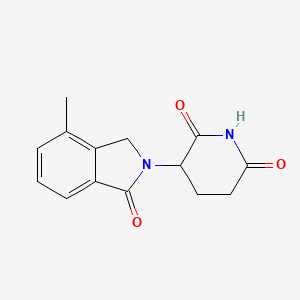
![7-Chloro-2-(3,5-dimethylphenyl)furo[3,2-b]pyridine](/img/structure/B8692890.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-, ethyl ester](/img/structure/B8692895.png)
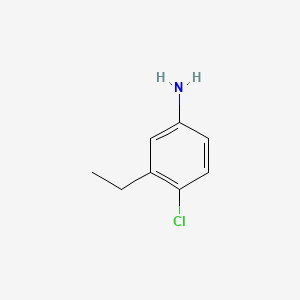
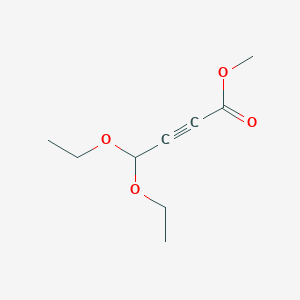
![Benzyl (9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B8692904.png)
